2-BENZENESULFONAMIDO-N-(2-METHOXY-5-NITROPHENYL)BENZAMIDE
Description
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-29-19-12-11-14(23(25)26)13-18(19)21-20(24)16-9-5-6-10-17(16)22-30(27,28)15-7-3-2-4-8-15/h2-13,22H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEVGJHRDQCSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the reaction of 2-methoxy-5-nitroaniline with benzenesulfonyl chloride to form the intermediate 2-methoxy-5-nitrophenylbenzenesulfonamide. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, hydroxyl derivatives, and substituted benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity :
Research indicates that compounds similar to 2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide exhibit significant antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, making them valuable in treating bacterial infections .
Anticancer Potential :
Recent investigations into the anticancer properties of sulfonamide derivatives suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The nitro group in the structure can enhance the compound's reactivity towards biological targets, potentially leading to apoptosis in cancer cells .
Enzyme Inhibition :
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to act as inhibitors of carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. This inhibition can be leveraged for therapeutic purposes in conditions like glaucoma and edema .
Environmental Science Applications
Pollutant Degradation :
The chemical structure of this compound allows it to interact with various environmental pollutants. Research has indicated that such compounds can facilitate the degradation of hazardous substances through photochemical reactions, making them useful in environmental remediation strategies .
Analytical Chemistry :
In analytical chemistry, this compound can serve as a reagent for detecting nitroaromatic compounds in environmental samples. Its ability to form stable complexes with metal ions enhances its utility in sensor applications for environmental monitoring .
Material Science Applications
Polymer Synthesis :
The compound's functional groups make it suitable for incorporation into polymer matrices. Research has explored its use as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties .
Nanomaterials Development :
Recent studies have focused on utilizing this compound in the development of nanomaterials. Its unique properties can contribute to creating nanocomposites with applications in electronics and photonics due to their improved conductivity and light absorption characteristics .
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated the effectiveness of sulfonamide derivatives against multi-drug resistant bacteria, highlighting the potential of this compound as a lead compound for new antibiotic development.
- Environmental Remediation Research : A research project investigated the degradation pathways of nitroaromatic compounds using this sulfonamide derivative, showing promising results in reducing pollutant levels in contaminated water sources.
- Polymer Composite Development : An experimental study explored the incorporation of this compound into biodegradable polymers, resulting in materials with enhanced mechanical properties and biodegradability.
Mechanism of Action
The mechanism of action of 2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group and the sulfonamide group play crucial roles in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Table 1. Structural and Activity Comparison of Selected Benzamide Derivatives
Biological Activity
2-Benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide, a sulfonamide derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Core Structure : Benzene sulfonamide
- Functional Groups : Methoxy and nitro groups attached to the phenyl ring
The molecular formula is , indicating its diverse chemical functionalities that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects, particularly against Gram-positive bacteria. The introduction of nitro and methoxy groups may enhance this activity.
- Anti-inflammatory Effects : Studies suggest that sulfonamides can inhibit inflammatory pathways, potentially through modulation of cytokine release.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial growth and inflammation, such as dihydropteroate synthase.
- Cell Cycle Modulation : Evidence suggests that certain derivatives can arrest the cell cycle in cancer cells, particularly at the G2/M phase.
Research Findings and Case Studies
-
Antimicrobial Activity :
- A study demonstrated that related compounds exhibited significant inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 16 µg/mL.
- Anti-inflammatory Effects :
- Anticancer Studies :
Data Table: Biological Activities of Related Compounds
Q & A
Q. How to address discrepancies in hydrogen-bonding patterns across polymorphs?
- Strategies :
Generate multiple polymorphs via solvent recrystallization (e.g., ethanol vs. acetone).
Analyze via PXRD and DSC to confirm phase purity.
Reconcile SXRD data with Hirshfeld surface analysis (CrystalExplorer).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
